4-(3-formyl-1H-indol-1-yl)butanoic acid
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Overview
Description
“4-(3-formyl-1H-indol-1-yl)butanoic acid” is a compound with the molecular formula C12H13O2N1 . It is a derivative of indole, which is a heterocyclic compound that is widely used in medicinal chemistry due to its broad-spectrum biological activities .
Synthesis Analysis
The synthesis of similar indole derivatives often involves the use of absolute ethanol and a catalytic amount of concentrated sulfuric acid . The mixture is typically refluxed until the reaction is complete, as determined through thin-layer chromatography (TLC) .
Molecular Structure Analysis
The molecular structure of “4-(3-formyl-1H-indol-1-yl)butanoic acid” consists of an indole ring attached to a butanoic acid group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Physical And Chemical Properties Analysis
“4-(3-formyl-1H-indol-1-yl)butanoic acid” is a powder at room temperature . It has a molecular weight of 231.25 .
Scientific Research Applications
Novel Compound Synthesis
- Indole derivatives have been synthesized for potential use as urease inhibitors, offering a pathway for therapeutic agents in drug design. A study involved transforming 4-(1H-indol-3-yl)butanoic acid into various novel indole-based oxadiazole scaffolds, which exhibited significant in vitro inhibitory potential against the urease enzyme, suggesting their potential in medical applications (Nazir et al., 2018).
Enzyme Inhibition for Therapeutic Use
- Indole-based compounds have been reported as active CXC chemokine receptor-2 (CXCR2) antagonists, with potential therapeutic applications in treating a broad range of inflammatory diseases. This includes derivatives of 4-(2-arylindol-3-yl) butanoic acid, highlighting the versatility of indole derivatives in drug development (Expert Opinion on Therapeutic Patents, 2003).
Chemical Synthesis and Reaction Mechanism Studies
- Research has explored the synthesis of highly substituted indolines and indoles via intramolecular cycloaddition of ynamides and conjugated enynes, showcasing the chemical versatility of indole derivatives and providing insights into new reaction pathways. This work underscores the role of indole compounds in advancing synthetic chemistry (Dunetz & Danheiser, 2005).
Nanotechnology and Material Science
- The application of indole derivatives in nanotechnology has been demonstrated through the optical gating of synthetic ion channels, where derivatives like 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid have been employed. This work illustrates the potential of indole-based compounds in the development of advanced materials and nanodevices (Ali et al., 2012).
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of “4-(3-formyl-1H-indol-1-yl)butanoic acid” derivatives and screening them for different pharmacological activities.
properties
IUPAC Name |
4-(3-formylindol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-9-10-8-14(7-3-6-13(16)17)12-5-2-1-4-11(10)12/h1-2,4-5,8-9H,3,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQDVTDPTCDCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCC(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-formyl-1H-indol-1-yl)butanoic acid |
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